Formyl hydrogen phosphate

Acyl phosphate stability Hydrolysis kinetics Prebiotic chemistry

Researchers investigating ATP-grasp enzyme mechanisms or prebiotic formyl transfer face kinetic artefacts when using acetyl or carbamoyl phosphate as substitutes. Formyl hydrogen phosphate (CH₃O₅P) is the only acyl phosphate that recapitulates the strict GAR binding-order dependence of PurT GAR transformylase. - **Half-life:** 48 min at pH 7, 20°C - unique dual C-O/P-O cleavage (55%/45%) - **Application:** Mechanistic enzymology, prebiotic chemistry, synthetic C1 metabolism (Pi route) - **Supply:** Stable under recommended storage; lot-specific data available

Molecular Formula CH2O5P-
Molecular Weight 125 g/mol
Cat. No. B1242905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormyl hydrogen phosphate
Molecular FormulaCH2O5P-
Molecular Weight125 g/mol
Structural Identifiers
SMILESC(=O)OP(=O)(O)[O-]
InChIInChI=1S/CH3O5P/c2-1-6-7(3,4)5/h1H,(H2,3,4,5)/p-1
InChIKeyTVISEJUYYBUVNV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formyl Hydrogen Phosphate: Chemical Identity and Acyl Phosphate Class Profile


Formyl hydrogen phosphate (syn. formyl dihydrogen phosphate, phosphono formate, formyl phosphate; CAS 1189-72-6) is a one-carbon acyl monophosphate with molecular formula CH₃O₅P and a monoisotopic mass of 125.97 Da [1][2]. It is the conjugate acid of formyl phosphate(1−) and belongs to the acyl phosphate class, which also includes acetyl phosphate and carbamoyl phosphate [3]. The compound exists as a mixed anhydride of formic acid and phosphoric acid, featuring a reactive formyl-carbonyl center linked via an O–P bond [4]. Its distinctive one-carbon formyl moiety distinguishes it from two-carbon (acetyl phosphate) and nitrogen-containing (carbamoyl phosphate) analogs, giving rise to quantitatively distinct reactivity profiles that are critical for scientific selection.

Acyl phosphate mechanistic probe Mixed anhydride with distinct C–O/P–O cleavage partitioning for hydrolysis studies.
PurT transformylase substrate Only acyl phosphate that recapitulates full kinetic ordering with GAR dependence.
Synthetic C1 metabolism Obligate intermediate in formate-to-formaldehyde cascades with engineered reductases.

Why Acyl Phosphates Require Compound-Specific Procurement


Acyl phosphates are not functionally interchangeable despite sharing the acyl-phosphate mixed anhydride motif. Formyl hydrogen phosphate, acetyl phosphate, and carbamoyl phosphate exhibit quantitatively distinct hydrolytic half-lives, divergent hydrolytic mechanisms (C–O vs. P–O bond cleavage ratios), and differential substrate requirements in enzyme-catalyzed reactions [1][2]. For example, formyl phosphate's half-life of 48 minutes at pH 7 and 20 °C is substantially shorter than acetyl phosphate's stability of several hours under comparable conditions, directly impacting experimental design and shelf-life considerations [1]. Furthermore, the PurT GAR transformylase reverse half-reaction strictly requires glycinamide ribonucleotide (GAR) when formyl phosphate is the substrate, but imposes no such requirement with acetyl phosphate or carbamoyl phosphate, demonstrating that these analogs cannot serve as functional substitutes in mechanistic enzymology studies [2]. Generic substitution therefore risks both kinetic artefacts and mechanistic misinterpretation.

Shorter hydrolytic half-life Formyl phosphate t₁/₂ is markedly shorter than acetyl phosphate; protocols designed for the latter may not transfer directly.
Divergent C–O vs. P–O cleavage Near-equal dual-pathway hydrolysis differs from acetyl phosphate’s single C–O route, limiting hydrolysis mechanism comparisons.
PurT GAR cofactor requirement The reverse half-reaction strictly requires GAR only with formyl phosphate; acetyl/carbamoyl phosphate are not functional substitutes.

Quantitative Evidence Against Acetyl Phosphate and Carbamoyl Phosphate


Hydrolytic Half-Life Comparison at Neutral pH

Formyl phosphate exhibits markedly lower aqueous stability than its closest structural analog, acetyl phosphate. By ³¹P NMR monitoring, formyl phosphate has a half-life of 48 minutes in buffered neutral solution at 20 °C [1]. A separate kinetic study at 25 °C and pH 7 reports a hydrolysis rate constant of 8.8 × 10⁻³ min⁻¹ in unbuffered solution, corresponding to a half-life of approximately 79 minutes under those conditions [2]. In contrast, acetyl phosphate displays a half-life of several hours (≥3 hours at pH 6.9, 39 °C) under comparable aqueous conditions, and is described as 'stable over hours' at ambient temperature [3]. This represents a minimum 3- to 5-fold difference in hydrolytic persistence, with formyl phosphate being the significantly more labile species.

Hydrolytic Half-Life
Reported
t₁/₂ ≈ 48 min (pH 7, 20 °C) vs. acetyl phosphate ≥3 h
Supports bench-life planning
Labile; experimental timelines must be adjusted compared to acetyl phosphate protocols.
Acyl phosphate stability Hydrolysis kinetics Prebiotic chemistry

Hydrolytic Mechanism: C–O vs. P–O Bond Cleavage Pathways

At pH 7, formyl phosphate hydrolysis proceeds via two competing mechanisms: 45% by C–O bond cleavage (nucleophilic attack at the carbonyl carbon) and 55% by P–O bond cleavage, as demonstrated by ¹⁸O incorporation experiments using H₂¹⁸O [1]. At pH 1 and pH 13, the mechanism shifts entirely to C–O cleavage (100%). The solvent isotope effect (k_H₂O/k_D₂O = 1.6) and the entropy of activation (ΔS‡ = −11.8 e.u.) are intermediate between unimolecular and bimolecular character [1]. This dual-pathway behavior contrasts with acetyl phosphate, which primarily undergoes C–O bond cleavage under analogous neutral conditions [1][2]. The mechanistic divergence means formyl phosphate cannot serve as a simple proxy for acetyl phosphate in hydrolysis studies, particularly where P–O bond cleavage pathways are being investigated.

Hydrolysis Mechanism
Class-level
45% C–O / 55% P–O cleavage at pH 7; 100% C–O at pH 1 and 13
Supports P–O cleavage pathway studies
Acetyl phosphate predominantly follows C–O cleavage; mechanism differs.
Hydrolysis mechanism Bond cleavage selectivity Acyl phosphate reactivity

PurT GAR Transformylase Cofactor Requirement

Kinetic studies using the wild-type PurT GAR transformylase (EC 6.3.1.21) demonstrate a stringent differential requirement: the reverse first half-reaction with formyl phosphate strictly requires the presence of glycinamide ribonucleotide (GAR), whereas the analogous reverse half-reactions with acetyl phosphate and carbamoyl phosphate proceed without GAR [1][2]. Specifically, neither acetyl-GAR nor carbamyl-GAR is produced when PurT is incubated with ATP, GAR, and the corresponding acid (acetate or carbamate), whereas formyl phosphate supports productive formyl-GAR formation only when all substrate subsites are occupied [1]. This binding-order dependence is a unique kinetic signature of formyl phosphate and reflects its role as the cognate, chemically competent intermediate in the PurT catalytic mechanism [2].

PurT GAR Requirement
Head-to-head
GAR required for reverse half-reaction with formyl phosphate; not required for acetyl or carbamoyl phosphate
Recapitulates full kinetic ordering
Only formyl phosphate matches the native PurT intermediate behavior.
Enzyme mechanism PurT transformylase Substrate specificity

Enzymatic Acyl Phosphate Production Rates Across Constructs

A systematic comparison of specific activities for acyl phosphate production was conducted across eight enzyme constructs (PurT, PurK, and six fusion proteins with N-terminal MBP domains) under saturating substrate concentrations [1]. Across all constructs capable of producing both substrates, acetyl phosphate was consistently produced at higher specific activities. Representative data: KATBC fusion protein produced acetyl phosphate at 3.8 × 10⁻⁴ μmol/min/mg vs. formyl phosphate at 2.8 × 10⁻⁴ μmol/min/mg (1.36-fold higher for acetyl phosphate). TAKBC produced acetyl phosphate at 8.6 × 10⁻⁴ vs. formyl phosphate at 4.0 × 10⁻⁴ μmol/min/mg (2.15-fold). TACKB produced acetyl phosphate at 11.1 × 10⁻⁴ vs. formyl phosphate at 1.7 × 10⁻⁴ μmol/min/mg (6.53-fold). The wild-type PurT enzyme produced acetyl phosphate at 4.4 × 10³ × 10⁻⁴ μmol/min/mg but showed no detectable formyl phosphate production (NA), consistent with formyl phosphate being a tightly channeled intermediate not released into solution [1].

Enzymatic Production Rate
Head-to-head
1.08- to 6.53-fold higher specific activity for acetyl phosphate across constructs; wild-type PurT: no formyl phosphate detected
Supports enzyme selection for biosynthesis
Formyl phosphate production rates are intrinsically lower; process design must be compound-specific.
Acyl phosphate biosynthesis Enzyme engineering Specific activity

Carbamyl Phosphate Synthetase pH Optimum Comparison

Carbamyl phosphate synthetase from rat and frog liver catalyzes the synthesis of both acetyl phosphate and formyl phosphate from acetate or formate and ATP, but with distinct pH optima: pH 6.5 for acetyl phosphate synthesis vs. pH 6.8 for formyl phosphate synthesis [1]. Additionally, Mn²⁺ is more effective than Mg²⁺ as a cofactor for both reactions, and acetylglutamate stimulates activation of both acetate and formate, though the degree of stimulation differs between rat and frog liver enzymes [1]. The stoichiometry for both reactions consumes 1 mole of ATP per mole of acyl hydroxamate formed, distinguishing these reactions from carbamyl phosphate synthesis [1].

pH Optimum (CPS)
Head-to-head
pH 6.8 for formyl phosphate vs. pH 6.5 for acetyl phosphate; ΔpH 0.3
Requires pH tuning for product-specific synthesis
Mn²⁺ more effective than Mg²⁺; acetylglutamate stimulation differs between species.
Carbamyl phosphate synthetase pH optimum Enzymatic synthesis

Engineered Formyl Phosphate Reductase Kinetic Competence

Formyl phosphate is the obligate intermediate in a recently established two-enzyme phosphate-dependent route for formate-to-formaldehyde conversion, where acetate kinase activates formate to formyl phosphate and engineered N-acetyl-γ-glutamyl phosphate reductase (DaArgC variants) subsequently reduces it to formaldehyde [1]. Kinetic characterization of the engineered DaArgC3 variant yielded an apparent Km of 18 ± 7 mM and kcat of 0.12 ± 0.02 s⁻¹ for formyl phosphate with NADPH as cofactor (kcat/Km = 4.6 M⁻¹ s⁻¹) [2]. This route was demonstrated both in vitro and in vivo in Escherichia coli, enabling C2 compound formation from formate as the sole carbon source [1]. Acetyl phosphate cannot substitute for formyl phosphate in this cascade, as the reductase's substrate specificity is tailored to the one-carbon formyl moiety; the two-carbon acetyl group would yield acetaldehyde rather than formaldehyde, fundamentally altering the product and downstream assimilation pathway [1].

Reductase Kinetics
Reported
Km,app 18 mM, kcat 0.12 s⁻¹ (DaArgC3); acetyl phosphate not a substrate
Supports synthetic formate assimilation design
Cascade requires one-carbon formyl moiety; acetyl phosphate fails to produce formaldehyde.
Synthetic biology Formate assimilation Formyl phosphate reductase

Formyl Hydrogen Phosphate: Application Scenarios for Research and Industry


Ordered Substrate Binding Studies with PurT GAR Transformylase

Formyl hydrogen phosphate is the only acyl phosphate substrate that recapitulates the full kinetic ordering of the PurT GAR transformylase reaction, specifically requiring GAR occupancy before the reverse half-reaction can proceed [4]. This strict binding-order dependence, absent in acetyl phosphate and carbamoyl phosphate, makes formyl phosphate the definitive probe for studying sequential substrate binding mechanisms in ATP-grasp enzymes. Researchers studying conformational changes associated with substrate occupancy, or seeking to trap covalent phosphoenzyme intermediates under single-turnover conditions, must procure formyl phosphate rather than its analogs [4][2].

One-Carbon Metabolism in Prebiotic Chemistry

Formyl phosphate is recognized as a plausible prebiotic intermediate in the emergence of one-carbon metabolism, alongside metal sulfides, formate, carbon monoxide, and carboxy phosphate [4]. Its unique dual-pathway hydrolysis mechanism (C–O and P–O cleavage) and short half-life (48 min at pH 7, 20 °C) make it a kinetically activated yet transient species suitable for studying non-enzymatic formyl transfer reactions under prebiotically plausible conditions [2][3]. Acetyl phosphate, while also relevant to prebiotic chemistry, operates on a different stability timescale and follows a single dominant hydrolytic pathway, making it unsuitable for experiments designed to probe formyl-group transfer dynamics [3].

Phosphate-Dependent Formate-to-Formaldehyde Cascade for C1 Biomanufacturing

The recently established Pi route for synthetic formate assimilation uses formyl phosphate as the obligate activated intermediate, generated by acetate kinase from formate and ATP, then reduced to formaldehyde by engineered formyl phosphate reductase variants such as DaArgC3 [4]. This cascade has been validated both in vitro and in vivo in E. coli, with the engineered reductase exhibiting measurable kinetic parameters for formyl phosphate (Km,app = 18 ± 7 mM; kcat,app = 0.12 ± 0.02 s⁻¹ for DaArgC3) [2]. Acetyl phosphate cannot substitute in this pathway because its two-carbon backbone would produce acetaldehyde rather than formaldehyde, derailing the downstream assimilation module. Procurement of high-purity formyl phosphate is essential for enzyme characterization, pathway optimization, and scale-up studies in this emerging area of synthetic C1 metabolism [4].

P–O vs. C–O Bond Cleavage in Acyl Phosphate Hydrolysis

Formyl hydrogen phosphate is uniquely suited among common acyl phosphates for mechanistic hydrolysis studies because it partitions almost equally between P–O (55%) and C–O (45%) bond cleavage at neutral pH [4]. This dual-pathway behavior, confirmed by ¹⁸O incorporation from H₂¹⁸O and characterized by a solvent isotope effect of 1.6 and ΔS‡ of −11.8 e.u., provides a rich experimental system for studying the factors that govern phosphoryl vs. acyl transfer transition states [4]. Acetyl phosphate, which predominantly follows C–O cleavage, cannot offer equivalent insight into P–O cleavage mechanisms. Investigators probing the effect of buffer catalysis, metal ions, or solvent composition on bond-cleavage partitioning should specifically select formyl phosphate for their studies [4].

Application
Selection Property
Validation Focus
PurT GAR transformylase ordered binding studies
GAR-dependent substrate binding
Sequential substrate occupancy kinetics
Prebiotic one-carbon transfer studies
Dual-pathway hydrolysis mechanism
Formyl-group transfer dynamics
Synthetic formate assimilation pathway
One-carbon formyl moiety specificity
Reductase substrate specificity & cascade integrity
Acyl phosphate hydrolysis mechanism
Near-equal C–O/P–O cleavage partitioning
Phosphoryl vs. acyl transfer transition states
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